molecular formula C5H3ClF3N3 B095928 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine CAS No. 16097-60-2

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine

Cat. No.: B095928
CAS No.: 16097-60-2
M. Wt: 197.54 g/mol
InChI Key: ZLIUVGFJXHOHLN-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. The presence of the trifluoromethyl group at position 6 and the chlorine atom at position 4 imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in nucleotide synthesis and metabolism. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to alterations in metabolic pathways. The compound’s trifluoromethyl group is particularly important in these interactions, as it can influence the compound’s binding affinity and specificity .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by affecting the synthesis and degradation of nucleotides .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in enzyme activity, which in turn affects metabolic pathways and gene expression. The trifluoromethyl group of the compound plays a crucial role in these interactions, as it can enhance the compound’s binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and function after prolonged exposure to the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects can occur. These effects may include cellular toxicity, organ damage, and alterations in metabolic pathways. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for nucleotide synthesis and metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it can inhibit or activate enzymes involved in the synthesis of pyrimidine nucleotides, leading to changes in the levels of these metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, where it can exert its effects. The compound’s distribution within tissues can also influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine typically involves the reaction of 2,4-dichloro-6-(trifluoromethyl)pyrimidine with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

2,4-Dichloro-6-(trifluoromethyl)pyrimidine+NH3This compound+HCl\text{2,4-Dichloro-6-(trifluoromethyl)pyrimidine} + \text{NH}_3 \rightarrow \text{this compound} + \text{HCl} 2,4-Dichloro-6-(trifluoromethyl)pyrimidine+NH3​→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: The chlorine atom at position 4 can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.

    Oxidation and Reduction Reactions: The amino group at position 2 can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines in solvents like ethanol or DMF.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like THF or ethanol.

Major Products:

  • Substituted pyrimidines with various functional groups at position 4.
  • Nitro or amine derivatives at position 2.
  • Biaryl derivatives through coupling reactions.

Scientific Research Applications

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The chlorine and amino groups can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Amino-4-chloro-6-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-Amino-4-chloro-6-(trifluoromethyl)benzonitrile: Contains a benzonitrile moiety instead of a pyrimidine ring.

    2-Bromo-4-chloro-6-(trifluoromethyl)aniline: Similar structure but with a bromine atom instead of an amino group.

Uniqueness: The presence of the trifluoromethyl group in 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine imparts unique electronic and steric properties, enhancing its chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4-chloro-6-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3N3/c6-3-1-2(5(7,8)9)11-4(10)12-3/h1H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIUVGFJXHOHLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517740
Record name 4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16097-60-2
Record name 4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Amino-6-(trifluoromethyl)pyrimidin-4-ol (200 mg, 1.1 mmol) is dissolved in POCl3 (3 eq., 0.3 mL, 3.3 mmol) and dimethylaniline (0.28 mL, 2 eq.) is added. The reaction mixture is heated at 70° C. for 4 h. The resulting mixture is poured into a mixture of ice-water, and the resulting precipitate is collected to yield the desired compound 24 in 59%. ESI-MS m/z 198 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

33.4 g (0.186 mol) of 4-hydroxy-6-trifluoromethylpyrimidin-2-ylamine are added in portions (in each case ca. 5 g) to a mixture of 85 ml of phosphorus oxychloride and 47.5 ml of dimethylaniline and the mixture is heated at reflux until the added solid has dissolved. The mixture is then heated at reflux for a further 90 minutes. After cooling, the reaction mixture is added to ice water while observing the safety precautions for phosphorus oxychloride. The aqueous phase is extracted with methylene chloride, the organic phase is separated off and dried with sodium sulfate, and the drying agent is filtered off. Following concentration by evaporation, 47.8 g of a crude mixture are obtained. Following column chromatographic separation with ethyl acetate/heptane as eluent, 8.5 g of 4-chloro-6-trifluoromethylpyrimidin-2-ylamine were obtained (solid, 22% yield, purity 95%).
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step Two
Quantity
47.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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